molecular formula C21H19ClF3N3OS B4165502 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4165502
M. Wt: 453.9 g/mol
InChI Key: UYIBMDRVKXWPME-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction.

    Formation of the Azepanyl Thioether: The azepanyl thioether moiety can be introduced through a nucleophilic substitution reaction involving 1-azepanone and a suitable thiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Material Science: Its unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(4-methylphenyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3OS/c22-15-7-5-14(6-8-15)18-11-17(21(23,24)25)16(12-26)20(27-18)30-13-19(29)28-9-3-1-2-4-10-28/h5-8,11H,1-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIBMDRVKXWPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
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2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 3
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 4
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 5
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 6
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

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